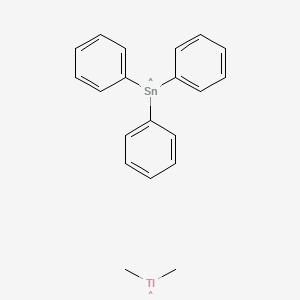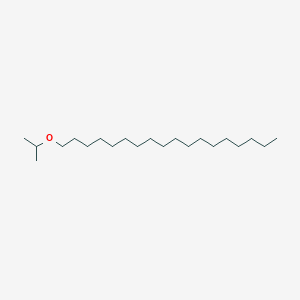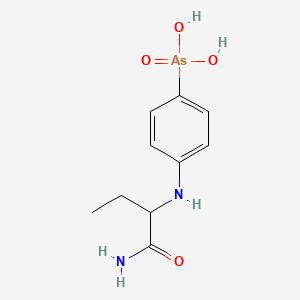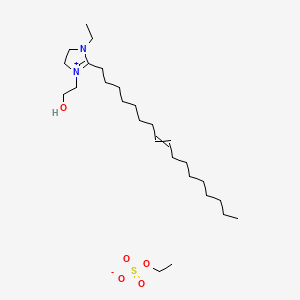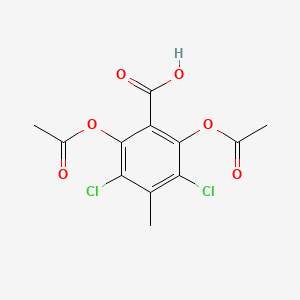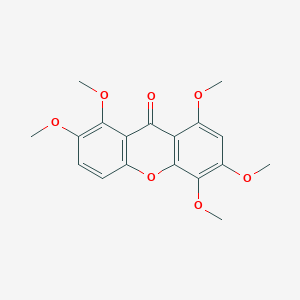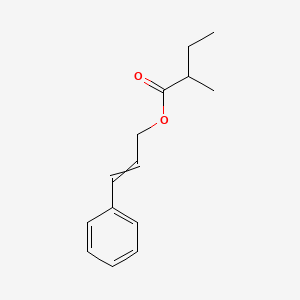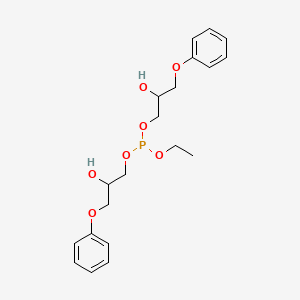
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite is a chemical compound known for its unique structure and properties. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are part of hydroxy groups and one is part of an ethyl group. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
The synthesis of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite typically involves the reaction of phosphorus trichloride with ethylene glycol and phenol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates, which are more stable and less reactive.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different phosphite esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide for hydrolysis, and halogens like chlorine for substitution reactions. The major products formed from these reactions are phosphates, phosphonic acids, and substituted phosphite esters.
Scientific Research Applications
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphite esters and phosphonic acids.
Biology: It is studied for its potential use as an antioxidant in biological systems due to its ability to scavenge free radicals.
Medicine: It is being investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used as a stabilizer in the production of polymers and plastics to prevent degradation during processing and storage.
Mechanism of Action
The mechanism of action of ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite involves its ability to donate electrons and neutralize free radicals. This makes it an effective antioxidant. The compound can also form stable complexes with metal ions, which can inhibit the catalytic activity of metal ions in oxidative reactions. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the stabilization of metal ions.
Comparison with Similar Compounds
Ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite can be compared with other phosphite esters, such as:
Triphenyl phosphite: Similar in structure but contains three phenyl groups instead of hydroxy and ethyl groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Contains bulky tert-butyl groups, making it more sterically hindered and less reactive.
Bis(2-ethylhexyl) phosphite: Contains long alkyl chains, making it more hydrophobic and less soluble in water.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
65549-66-8 |
|---|---|
Molecular Formula |
C20H27O7P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl bis(2-hydroxy-3-phenoxypropyl) phosphite |
InChI |
InChI=1S/C20H27O7P/c1-2-25-28(26-15-17(21)13-23-19-9-5-3-6-10-19)27-16-18(22)14-24-20-11-7-4-8-12-20/h3-12,17-18,21-22H,2,13-16H2,1H3 |
InChI Key |
VNWXFMWGGGXGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC(COC1=CC=CC=C1)O)OCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)



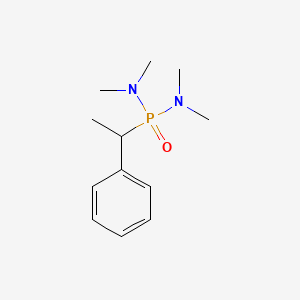
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
